molecular formula C22H17ClN2O2S B2537860 3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine CAS No. 899760-02-2

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine

Cat. No.: B2537860
CAS No.: 899760-02-2
M. Wt: 408.9
InChI Key: OQGRFQYEVXUDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine is a useful research compound. Its molecular formula is C22H17ClN2O2S and its molecular weight is 408.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Structural Characterization : Compounds with chlorophenyl, quinoline, and sulfonamide groups have been structurally characterized, revealing intricate molecular geometries and intermolecular interactions critical for understanding their physical and chemical behaviors (Butcher et al., 2007; Bortoluzzi et al., 2011) Butcheretal.,2007Butcher et al., 2007Butcheretal.,2007 Bortoluzzietal.,2011Bortoluzzi et al., 2011Bortoluzzietal.,2011.

Cytotoxic Activities and Pharmaceutical Applications

  • Cytotoxic Activity and Fluorescence Properties : The synthesis and evaluation of cytotoxic activities against cancer cell lines of quinolin-4(1H)-one derivatives, illustrating the potential of these compounds in developing anticancer agents (Kadrić et al., 2014) Kadricˊetal.,2014Kadrić et al., 2014Kadricˊetal.,2014.
  • Anticancer Agents : Synthesis of tetrahydroisoquinolines with modifications on the phenyl ring, highlighting the importance of structural diversity in enhancing cytotoxic effects against breast cancer cell lines (Redda et al., 2010) Reddaetal.,2010Redda et al., 2010.

Chemical Synthesis Techniques

Safety and Hazards

The safety and hazards associated with “3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine” would depend on its physical and chemical properties. For instance, benzenesulfonyl chloride is known to cause severe skin burns and eye damage, and it’s harmful if swallowed .

Future Directions

The future directions for research on “3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine” could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c23-17-11-12-20-19(13-17)22(25-14-16-7-3-1-4-8-16)21(15-24-20)28(26,27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRFQYEVXUDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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